molecular formula C18H28O3 B7865287 2-(3-(Decyloxy)phenyl)acetic acid

2-(3-(Decyloxy)phenyl)acetic acid

Cat. No.: B7865287
M. Wt: 292.4 g/mol
InChI Key: MWAFIUSAFKWABM-UHFFFAOYSA-N
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Description

2-(3-(Decyloxy)phenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a decyloxy (C10H21O) group attached to the meta-position of the phenyl ring, which is further linked to an acetic acid moiety.

Properties

IUPAC Name

2-(3-decoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-13-21-17-12-10-11-16(14-17)15-18(19)20/h10-12,14H,2-9,13,15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAFIUSAFKWABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Decyloxy)phenyl)acetic acid typically involves the etherification of 3-hydroxyphenylacetic acid with decyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Decyloxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide for bromination.

Major Products

    Oxidation: Formation of quinones or carboxylic acids depending on the conditions.

    Reduction: Formation of 2-(3-(Decyloxy)phenyl)ethanol.

    Substitution: Formation of brominated derivatives of this compound.

Scientific Research Applications

2-(3-(Decyloxy)phenyl)acetic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Decyloxy)phenyl)acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The decyloxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Differences Reference
2-(3-(Decyloxy)phenyl)acetic acid C18H28O3 -O-decyl at phenyl C3, -CH2COOH 292.42 Target compound -
2-(4-Octylphenyl)acetic acid C16H24O2 -Octyl at phenyl C4, -CH2COOH 248.36 Shorter alkyl chain, no ether linkage
2-(3-carbamoylphenoxy)acetic acid C9H9NO4 -O-C6H4-CONH2 at phenyl C3, -CH2COOH 195.17 Carbamoyl substituent, smaller size
2-{3-[2-(dimethylamino)ethoxy]phenyl}acetic acid C12H17NO3 -O-(CH2)2-N(CH3)2 at phenyl C3, -CH2COOH 231.27 Polar dimethylamino group
{1-[3-(Decyloxy)phenyl]-2-phosphonodecan-2-yl}phosphonic acid C26H46O6P2 -O-decyl at phenyl C3, phosphonic acid groups 516.58 Phosphonic acid instead of acetic acid

Key Observations :

  • Alkyl vs. Ether Chains : Compared to 2-(4-Octylphenyl)acetic acid , the decyloxy group in the target compound introduces an ether linkage, enhancing solubility in polar solvents while retaining lipophilicity.
  • Functional Group Variations: Substitutions like carbamoyl (C9H9NO4, ) or dimethylamino (C12H17NO3, ) alter polarity and hydrogen-bonding capacity, impacting biological activity or material compatibility.

Physicochemical Properties

While explicit data for this compound are scarce, inferences can be drawn from analogs:

  • Lipophilicity: The decyloxy chain likely increases logP compared to shorter-chain analogs (e.g., 2-(3-carbamoylphenoxy)acetic acid, logP 0.5 ).
  • Solubility : The ether linkage may improve aqueous solubility relative to purely alkyl-substituted compounds like 2-(4-Octylphenyl)acetic acid .
  • Thermal Stability : Long alkyl chains, as seen in kerosene markers like Accutrace™ S10 , suggest stability under moderate temperatures, a trait likely shared by the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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